molecular formula C20H30Cl2N2 B12056174 (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride

Cat. No.: B12056174
M. Wt: 369.4 g/mol
InChI Key: HSFKFAWYBTVLDG-TULUPMBKSA-N
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Description

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride is a chiral diamine compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to an ethylenediamine backbone, making it a valuable ligand in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride typically involves the reaction of 2,4,6-trimethylbenzaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification steps, including recrystallization and filtration, to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to desired biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformations, and modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride: A stereoisomer with similar structural properties but different chiral configuration.

    (1S,2S)-1,2-Bis(2,4,6-dimethylphenyl)ethylenediamine dihydrochloride: A compound with a similar backbone but fewer methyl groups on the phenyl rings.

Uniqueness

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride is unique due to its specific chiral configuration and the presence of multiple methyl groups on the phenyl rings, which enhance its binding affinity and selectivity in various applications.

Properties

Molecular Formula

C20H30Cl2N2

Molecular Weight

369.4 g/mol

IUPAC Name

(1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C20H28N2.2ClH/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H/t19-,20-;;/m0../s1

InChI Key

HSFKFAWYBTVLDG-TULUPMBKSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@@H]([C@H](C2=C(C=C(C=C2C)C)C)N)N)C.Cl.Cl

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C.Cl.Cl

Origin of Product

United States

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